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molecular formula C5H3BrO3 B1610223 3-(bromomethyl)furan-2,5-dione CAS No. 26735-82-0

3-(bromomethyl)furan-2,5-dione

Cat. No. B1610223
M. Wt: 190.98 g/mol
InChI Key: CJVWLWZFJHALCH-UHFFFAOYSA-N
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Patent
US04569789

Procedure details

2-(Bromomethyl)-maleic anhydride (2) is prepared from compound 1 according to the method of Laursen et al. (1971) J. Med. Chem. 14:619-621 with the modification by Greenlee and Woodward (1980) Tetrahedron 36:3367-3375. This material (2 g) is hydrolyzed in water (20 mL) for about 1 hour at room temperature to 2-(bromomethyl)-maleic acid (3) and the solution is neutralized with 1 N NaOH (21.2 mL), degassed and kept under N2. The solution is added to a previously prepared solution of 4-aminothiophenol (1.51 g) that has been dissolved in degassed 1 N NaOH (11.6 mL) with gentle heating under N2 and filtered to remove the insoluble dimer. The filtrate is diluted with degassed water (12 mL) before being added to the above solution of compound 3. The final reaction solution is brought to about pH 11.0 with 1N NaOH and stirred under N2 at room temperature overnight. The solution is then filtered to remove small amounts of bis-(4-aminophenyl)-disulfide, cooled on ice, and acidified with 1N HCl, which gives a yellow precipitate. n-Butanol is added (40 mL) and the mixture is vigorously stirred on ice for 5 minutes. This removes the fumaric acid analog of compound 4. The solid is then collected by filtration, washed successively with 0.1 N HCl and water, and finally dried in a vacuum desiccator over P2O5, to yield the neutral compound 4.
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
21.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2]/[C:3](=[CH:7]/[C:8]([OH:10])=[O:9])/[C:4]([OH:6])=O.[OH-].[Na+].C(O)CCC>O>[Br:1][CH2:2][C:3]1[C:4]([O:10][C:8](=[O:9])[CH:7]=1)=[O:6] |f:1.2|

Inputs

Step One
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
material
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC/C(/C(=O)O)=C/C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
21.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under N2 at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed
ADDITION
Type
ADDITION
Details
The solution is added to a previously prepared solution of 4-aminothiophenol (1.51 g) that
DISSOLUTION
Type
DISSOLUTION
Details
has been dissolved in degassed 1 N NaOH (11.6 mL)
TEMPERATURE
Type
TEMPERATURE
Details
with gentle heating under N2
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the insoluble dimer
ADDITION
Type
ADDITION
Details
The filtrate is diluted with degassed water (12 mL)
ADDITION
Type
ADDITION
Details
before being added to the above solution of compound 3
CUSTOM
Type
CUSTOM
Details
The final reaction solution
FILTRATION
Type
FILTRATION
Details
The solution is then filtered
CUSTOM
Type
CUSTOM
Details
to remove small amounts of bis-(4-aminophenyl)-disulfide
TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice
CUSTOM
Type
CUSTOM
Details
gives a yellow precipitate
STIRRING
Type
STIRRING
Details
the mixture is vigorously stirred on ice for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
This removes the fumaric acid analog of compound 4
FILTRATION
Type
FILTRATION
Details
The solid is then collected by filtration
WASH
Type
WASH
Details
washed successively with 0.1 N HCl and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried in a vacuum desiccator over P2O5

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC/C=1/C(=O)OC(\C1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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